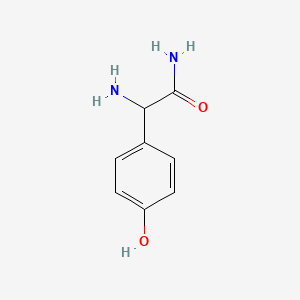

2-Amino-2-(4-hydroxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

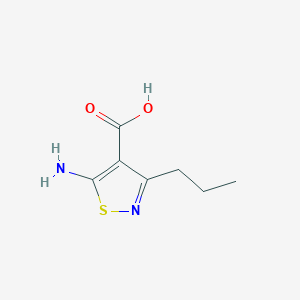

2-Amino-2-(4-hydroxyphenyl)acetamide, also known as 4-Hydroxyphenylacetamide, is a member of acetamides . It has a molecular formula of C8H9NO2 and a molecular weight of 151.1626 .

Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The exact structure is not provided in the search results.Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly detailed in the search results .Physical And Chemical Properties Analysis

This compound has a molecular weight of 166.18 g/mol, an XLogP3-AA of -0.4, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 3, a rotatable bond count of 2, an exact mass of 166.074227566 g/mol, a monoisotopic mass of 166.074227566 g/mol, a topological polar surface area of 89.3 Ų, a heavy atom count of 12, and a formal charge of 0 .Wissenschaftliche Forschungsanwendungen

Natural Synthesis of Antimalarial Drugs

2-Amino-2-(4-hydroxyphenyl)acetamide, also known as N-(2-hydroxyphenyl)acetamide, has been identified as an intermediate in the natural synthesis of antimalarial drugs. Research has explored its chemoselective monoacetylation, which is a crucial step in this synthesis process. This research contributes significantly to the development of more efficient methods for producing antimalarial drugs (Magadum & Yadav, 2018).

Hydrogen Bond Studies in Derivatives

Studies have been conducted on substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides, which are derived from this compound. These studies include the characterization of compounds and investigations into intra- and intermolecular hydrogen bonds, which are essential for understanding their chemical behavior and potential applications (Romero & Margarita, 2008).

Bioactive Nitrosylated and Nitrated Derivatives

Research has also been done on bioactive nitrosylated and nitrated derivatives of N-(2-hydroxyphenyl)acetamides. These derivatives are products of microbial degradation and have been found to possess phytotoxic properties. Understanding these derivatives can lead to insights into environmental processes and potential applications in agriculture (Girel et al., 2022).

Synthesis of Novel Compounds

The compound has been used in the synthesis of novel compounds with potential antimicrobial and analgesic activities. These syntheses contribute to the field of medicinal chemistry, where derivatives of this compound are explored for their therapeutic properties (Sahu et al., 2009).

Green Synthesis Approaches

In the quest for more environmentally friendly chemical processes, research has been conducted on the green synthesis of derivatives of this compound. This research is crucial for developing sustainable methods in chemical manufacturing (Reddy et al., 2014).

Safety and Hazards

The safety data sheet for 2-Amino-2-(4-hydroxyphenyl)acetamide suggests avoiding dust formation, breathing vapors, mist, or gas, and contact with skin and eyes. In case of inhalation, move the person into fresh air and give artificial respiration if not breathing. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution. If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-amino-2-(4-hydroxyphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-7(8(10)12)5-1-3-6(11)4-2-5/h1-4,7,11H,9H2,(H2,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFROZWIRZWMFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)N)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2389345.png)

![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2389357.png)

![3-Fluoro-3-[3-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride](/img/structure/B2389362.png)

![2-(4-fluorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2389363.png)

![(E)-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B2389365.png)